molecular formula C11H11FN2O2 B8774248 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione CAS No. 70974-19-5

5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione

Cat. No.: B8774248
CAS No.: 70974-19-5
M. Wt: 222.22 g/mol
InChI Key: MEWNGQIQNAAQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is an organic compound with the molecular formula C11H11FN2O2. This compound is part of the imidazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione typically involves the reaction of 4-fluoroaniline with dimethylmalonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the imidazolidinedione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazolidinedione ring to an imidazolidine ring.

    Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: N-oxides of the imidazolidinedione.

    Reduction: Imidazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticonvulsant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-(4-Fluorophenyl)-cyclohex-2-en-1-one: Shares a similar fluorophenyl group but differs in the core structure.

    Fluorobenzoylcyclohexane-1,3-diones: Contains a fluorobenzoyl group and is used in similar synthetic applications.

Uniqueness

5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is unique due to its imidazolidinedione core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry.

Properties

CAS No.

70974-19-5

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C11H11FN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16)

InChI Key

MEWNGQIQNAAQCA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 17.2 g (67.5 mmol) of N-[(4-fluorophenyl)-carbamoyl]-2-methylalanine methyl ester in 150 ml of 6-N aqueous hydrochloric acid and 50 ml of acetone was warmed on a steam bath for 2 hours. The mixture was then concentrated. The product, which had precipitated was dried at 40°/15 Torr and then recrystallized from toluene. The recrystallized product was dried at 50° C. for 20 hours, under greatly reduced pressure, to yield 3-(4-fluorophenyl)-5,5-dimethylhydantoin, m.p. 166°-167° C.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-N
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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